
1-Chloro-2-(trifluoromethoxy)benzene
Overview
Description
1-Chloro-2-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C7H4ClF3O . It is a colorless to pale yellow liquid at room temperature and is known for its trifluoromethoxy functional group, which imparts unique chemical properties. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-2-nitrobenzene with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of aniline derivatives.
Scientific Research Applications
1-Chloro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-chloro-2-(trifluoromethoxy)benzene depends on its specific application. In general, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The chlorine atom can participate in various chemical reactions, facilitating the formation of new chemical bonds and interactions with other molecules.
Comparison with Similar Compounds
- 1-Chloro-2-(trifluoromethyl)benzene
- 1-Chloro-4-(trifluoromethoxy)benzene
- 1-Bromo-2-(trifluoromethoxy)benzene
Comparison: 1-Chloro-2-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds with only one of these functional groups. The trifluoromethoxy group also enhances the compound’s lipophilicity, making it more suitable for applications in drug development and materials science.
Biological Activity
1-Chloro-2-(trifluoromethoxy)benzene, a compound with the molecular formula CHClFO, is recognized for its diverse applications in pharmaceuticals, agriculture, and material science. This article delves into its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.
This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its chemical reactivity and biological activity. The synthesis typically involves the trifluoromethoxylation of chlorobenzene using various reagents under controlled conditions, often employing transition metal catalysis to enhance yield and selectivity .
Biological Activity Overview
Pharmaceutical Applications
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological and cardiovascular conditions. The trifluoromethoxy group enhances the biological activity of these compounds by improving their pharmacokinetic properties. For instance, studies indicate that the incorporation of fluorinated groups can increase the potency of drugs by enhancing their interaction with biological targets .
Agricultural Use
In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its efficacy in controlling unwanted plant growth and pests is attributed to its unique chemical structure, which allows for effective penetration and action within plant systems .
Material Science
In material science, this compound is integrated into polymer formulations to improve thermal stability and chemical resistance. This application is particularly valuable in producing high-performance materials that withstand harsh environmental conditions .
Case Study 1: Neuropharmacology
Research has shown that compounds containing trifluoromethoxy groups exhibit enhanced inhibitory effects on neurotransmitter uptake. For example, one study demonstrated that a related compound with a trifluoromethoxy substituent increased the inhibition of serotonin uptake by six-fold compared to non-fluorinated analogs . This suggests a significant role for this compound in developing neuropharmacological agents.
Case Study 2: Toxicological Assessment
A toxicological evaluation indicated that exposure to high concentrations of this compound can lead to narcotic effects. In studies involving BALB/c mice, various concentrations were tested for their sensitization potential. The results showed a weak sensitization potential with an EC3 value of 31.8% . Additionally, repeated oral exposure studies revealed minimal systemic health effects at lower doses, although some liver and kidney effects were observed at higher concentrations .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Chloro-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound can be achieved via electrophilic aromatic substitution or coupling reactions. A reported method involves chlorobenzene as a starting material under light-mediated conditions, yielding 66% product with regioselectivity (ortho:meta:para = 2.0:1.0:1.5) . Key parameters include:
- Catalyst : Palladium-based catalysts for coupling reactions.
- Solvent : Polar aprotic solvents like acetonitrile improve reaction efficiency.
- Temperature : Controlled heating (~80–100°C) minimizes side reactions.
Purification via column chromatography or fractional distillation is recommended to isolate isomers.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : NMR resolves trifluoromethoxy groups (δ ≈ -58 to -64 ppm) and distinguishes isomers .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 196.55 g/mol) and fragmentation patterns .
- X-ray Crystallography : Determines crystal packing and substituent orientation in solid-state studies.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines for halogenated aromatics:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
- Waste Disposal : Collect halogenated waste separately for incineration to prevent environmental contamination .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF) deactivates the benzene ring, directing electrophilic substitutions to meta/para positions. In Suzuki-Miyaura couplings, use Pd(OAc) with bulky ligands (e.g., SPhos) to enhance reactivity at the chloro-substituted position . Monitor reaction progress via NMR to track fluorine environment changes.
Q. What strategies mitigate regioselectivity challenges during the synthesis of this compound derivatives?
- Methodological Answer :
- Directed Ortho-Metalation (DoM) : Use directing groups (e.g., -CONHR) to control substitution patterns .
- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity by minimizing thermal degradation .
- Computational Modeling : DFT calculations predict transition states and regioselectivity trends for substituent placement .
Q. How does this compound interact with biological macromolecules, and what assays validate these interactions?
- Methodological Answer :
- Enzyme Inhibition Studies : Screen for cytochrome P450 interactions using fluorometric assays; the compound’s lipophilicity (logP ≈ 2.5) enhances membrane permeability .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to proteins like serum albumin.
- Molecular Docking : Simulates interactions with active sites of target enzymes (e.g., CYP3A4) to guide structure-activity relationship (SAR) studies .
Q. What are the applications of this compound in materials science?
- Methodological Answer :
- Polymer Functionalization : Incorporate into fluorinated polymers via nucleophilic aromatic substitution to enhance thermal stability and hydrophobicity .
- Liquid Crystals : Use as a mesogen core in liquid crystal displays (LCDs) due to its rigid aromatic structure and fluorine content .
Q. Data Contradiction Analysis
Q. Why do reported yields for this compound synthesis vary across studies, and how can reproducibility be improved?
- Methodological Answer : Discrepancies arise from:
- Isomer Separation : Unresolved ortho/meta/para isomers skew yield calculations .
- Catalyst Purity : Trace metals in commercial Pd catalysts reduce efficiency; use freshly distilled solvents.
- Reaction Scale : Milligram-scale reactions (<1 mmol) often report higher yields than industrial batches. Standardize protocols using flow chemistry for scalability .
Q. Research Tools and Resources
Q. Which databases provide reliable spectral data for this compound?
- Methodological Answer :
- PubChem : Offers / NMR, IR, and MS data .
- ECHA : Provides regulatory and toxicological profiles for hazard assessment .
- NIST Chemistry WebBook : Validates spectral matches against experimental standards.
Properties
IUPAC Name |
1-chloro-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRLCYJRHKUVCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382290 | |
Record name | 2-(Trifluoromethoxy)chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450-96-4 | |
Record name | 2-(Trifluoromethoxy)chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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